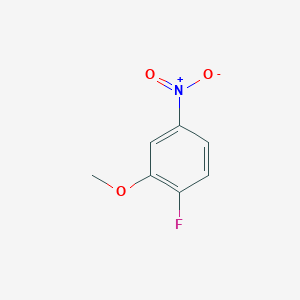

2-Fluoro-5-nitroanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNKKZHZGDZSIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560464 | |

| Record name | 1-Fluoro-2-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-16-0 | |

| Record name | 1-Fluoro-2-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-2-methoxy-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-5-nitroanisole (CAS 454-16-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-nitroanisole, with the Chemical Abstracts Service (CAS) registry number 454-16-0, is a key aromatic intermediate in the fields of medicinal chemistry and agrochemical synthesis. Its unique structural features, namely the presence of a fluorine atom, a nitro group, and a methoxy group on a benzene ring, impart specific reactivity that makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical and Spectroscopic Properties

This compound is typically a light yellow solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆FNO₃ | [1] |

| Molecular Weight | 171.13 g/mol | [1] |

| Melting Point | 66-71 °C | [1] |

| Boiling Point | 272 °C at 760 mmHg | [2] |

| Appearance | Light yellow solid/powder | [1] |

| Solubility | Moderately soluble in common organic solvents. |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its key spectral features.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic protons and the methoxy group protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show signals for the seven carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic coupling.

IR (Infrared) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the nitro group (NO₂) stretching vibrations, C-F stretching, and C-O stretching of the methoxy group.

MS (Mass Spectrometry): The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Synthesis and Purification

The most common laboratory and industrial synthesis of this compound involves the methylation of 2-fluoro-5-nitrophenol.[1]

General Synthesis Workflow

Detailed Experimental Protocol

A representative experimental procedure for the synthesis of this compound is as follows:

-

To a solution of 2-fluoro-5-nitrophenol (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for example, anhydrous potassium carbonate (1.1-1.5 equivalents).[3]

-

Stir the mixture at room temperature for a short period to allow for the formation of the phenoxide salt.

-

Add a methylating agent, such as dimethyl sulfate (1.05-1.2 equivalents), dropwise to the reaction mixture.[3]

-

Heat the reaction mixture to a temperature between 60-100°C and monitor the progress of the reaction by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).[3]

-

Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product.[3]

-

Collect the solid by filtration, wash it thoroughly with water, and dry it under vacuum.

-

For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or petroleum ether.[3] Purity levels exceeding 99.5% can be achieved through careful purification.[4]

Reactivity and Key Transformations

The chemical reactivity of this compound is primarily governed by the interplay of its three functional groups.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of the electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the carbon atom bearing the fluorine. The fluorine atom serves as a good leaving group, facilitating SₙAr reactions with a variety of nucleophiles.

Experimental Protocol for SₙAr with an Amine:

-

Dissolve this compound (1 equivalent) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or DMF.

-

Add the desired amine (1.1-1.5 equivalents) and a base such as potassium carbonate or triethylamine (2 equivalents).

-

Heat the reaction mixture, typically between 50-100°C, and monitor its progress by TLC.

-

After the reaction is complete, the mixture is worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate.

-

The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 4-fluoro-3-methoxyaniline. This transformation is a crucial step in the synthesis of many pharmaceutical and agrochemical compounds. Common reducing agents include tin(II) chloride, iron in acidic media, or catalytic hydrogenation.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[4] The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.

While specific, publicly disclosed synthetic routes for all commercial drugs are not always available, the structural motif of this compound is found in precursors to several important classes of drugs, including kinase inhibitors used in oncology.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[3]

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area with plenty of water.

Conclusion

This compound is a fundamentally important building block in modern organic synthesis, particularly for the pharmaceutical and agrochemical industries. Its well-defined reactivity, stemming from the strategic placement of its functional groups, allows for the efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage this versatile intermediate in their synthetic endeavors.

References

2-Fluoro-5-nitroanisole molecular structure and IUPAC name

An In-depth Technical Guide to 2-Fluoro-5-nitroanisole

Molecular Structure and Nomenclature

This compound, a key intermediate in organic synthesis, possesses a unique molecular architecture that underpins its reactivity and utility in various chemical transformations. This section provides a detailed overview of its structure and systematic naming according to IUPAC conventions.

IUPAC Name: 1-Fluoro-2-methoxy-4-nitrobenzene[1]

Synonyms: this compound, 4-Fluoro-3-methoxynitrobenzene, 1-Fluoro-2-methoxy-4-nitro-benzene[1][2]

The molecule consists of a benzene ring substituted with three functional groups: a fluorine atom, a methoxy group (-OCH₃), and a nitro group (-NO₂). The numbering of the benzene ring is determined by IUPAC nomenclature rules, which prioritize the principal functional group or, in this case, alphabetical order when substituents have the same priority.

Below is a two-dimensional representation of the molecular structure of this compound, generated using the Graphviz DOT language.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆FNO₃ | [3] |

| Molecular Weight | 171.13 g/mol | [3] |

| CAS Number | 454-16-0 | |

| Appearance | Light yellow solid/powder to crystal | |

| Melting Point | 66-71 °C | |

| Boiling Point | 272 °C at 760 mmHg | [4] |

| Purity | ≥98% |

Experimental Protocols

The synthesis of this compound is a critical process for its use as an intermediate. A common and effective method involves the methylation of 2-fluoro-5-nitrophenol.

Synthesis via Methylation of 2-Fluoro-5-nitrophenol

This procedure details the synthesis of this compound from 5-fluoro-2-nitrophenol using dimethyl sulfate as the methylating agent.

Materials:

-

5-fluoro-2-nitrophenol

-

N,N-dimethylformamide (DMF)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethyl sulfate ((CH₃)₂SO₄)

Procedure:

-

In a 5L four-necked flask, add 2500 g of N,N-dimethylformamide (DMF), 500 g (3.20 mol) of 5-fluoro-2-nitrophenol, and 483 g (3.50 mol) of anhydrous potassium carbonate.[5]

-

Heat the mixture to 60 °C.[5]

-

Slowly add 424 g (3.36 mol) of dimethyl sulfate dropwise over a period of 2-3 hours.[5]

-

After the addition is complete, raise the reaction temperature to 90-100 °C and maintain for 5-6 hours.[5]

-

Monitor the reaction progress using gas chromatography (GC) until the content of 5-fluoro-2-nitrophenol is below 0.5%.[5]

-

Cool the reaction mixture to 50 °C to precipitate the monomethyl potassium sulfate salt.[5]

-

Filter the mixture and subject the filtrate to decompression distillation to recover the DMF, yielding 2-nitro-5-fluoroanisole as a yellow oily liquid.[5]

The product can be analyzed by GC, with expected purity of around 99.5% and a yield of approximately 94.1%.[5]

The logical workflow for this synthesis is illustrated in the diagram below.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a versatile building block in the synthesis of complex organic molecules. Its functional groups can be modified to introduce specific properties into target molecules, making it valuable in several sectors.

-

Pharmaceutical Industry: It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).

-

Agrochemicals: This compound is used to create advanced pesticides and herbicides.

-

Material Science: The unique electronic and chemical properties imparted by the fluorine and nitro groups make it valuable in the development of specialty materials, dyes, and electronic chemicals.

The relationship between this compound and its primary application areas is depicted in the following signaling pathway-style diagram.

Caption: Applications of this compound.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is classified as harmful and an irritant. Detailed safety information is available from suppliers.

References

- 1. 1-Fluoro-2-methoxy-4-nitrobenzene | C7H6FNO3 | CID 14451968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 454-16-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 5-Fluoro-2-nitroanisole | C7H6FNO3 | CID 2779250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 5-Fluoro-2-nitroanisole synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-nitroanisole from 2-fluoro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient method for the synthesis of 2-Fluoro-5-nitroanisole, a key intermediate in the pharmaceutical and agrochemical industries. The described protocol is based on the O-methylation of 2-fluoro-5-nitrophenol.

Reaction Principle

The synthesis proceeds via a Williamson ether synthesis, a well-established method for preparing ethers.[1][2] In this reaction, the phenolic proton of 2-fluoro-5-nitrophenol is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the methylating agent in a bimolecular nucleophilic substitution (SN2) reaction to yield the desired this compound.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the synthesis.

Table 1: Reactant and Reagent Specifications

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| 2-Fluoro-5-nitrophenol | C₆H₄FNO₃ | 157.10 | 3.20 | 500 |

| Dimethyl sulfate | C₂H₆O₄S | 126.13 | 3.36 | 424 |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 3.50 | 483 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 2500 |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Initial Temperature | 60 °C |

| Reaction Temperature | 90-100 °C |

| Reaction Time | 5-6 hours |

| Product Yield | 94.1%[4] |

| Product Purity (GC) | 99.5%[4] |

Table 3: Physical Properties of this compound

| Property | Value |

| CAS Number | 454-16-0 |

| Molecular Formula | C₇H₆FNO₃ |

| Molecular Weight | 171.13 g/mol |

| Appearance | Light yellow solid |

| Melting Point | 66-71 °C |

Experimental Protocol

This protocol is adapted from established procedures for the methylation of nitrophenols.[4]

Materials:

-

2-fluoro-5-nitrophenol (500 g, 3.20 mol)

-

Anhydrous potassium carbonate (483 g, 3.50 mol)[4]

-

Dimethyl sulfate (424 g, 3.36 mol)[4]

-

N,N-dimethylformamide (DMF) (2500 g)[4]

-

5L four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel

Procedure:

-

Reaction Setup: In a 5L four-necked flask, combine 2-fluoro-5-nitrophenol (500 g, 3.20 mol), anhydrous potassium carbonate (483 g, 3.50 mol), and N,N-dimethylformamide (DMF) (2500 g).[4]

-

Initial Heating: Heat the mixture to 60 °C with stirring.[4]

-

Addition of Methylating Agent: Slowly add dimethyl sulfate (424 g, 3.36 mol) dropwise over a period of 2-3 hours, maintaining the temperature at 60 °C.[4]

-

Reaction: After the addition is complete, raise the temperature to 90-100 °C and maintain for 5-6 hours.[4]

-

Monitoring: Monitor the reaction progress by gas chromatography (GC) until the concentration of 2-fluoro-5-nitrophenol is below 0.5%.[4]

-

Workup:

-

Product Isolation: The residue from the distillation is the crude this compound, which is obtained as a yellow oily liquid (515 g).[4] Further purification can be achieved by recrystallization if necessary.

Visualizations

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Diagram 2: Reaction Signaling Pathway

Caption: Simplified reaction mechanism for O-methylation.

References

physical and chemical properties of 2-Fluoro-5-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-nitroanisole, with the CAS number 454-16-0, is a key chemical intermediate in the synthesis of a variety of organic molecules. Its unique structure, featuring a fluorine atom, a nitro group, and a methoxy group on a benzene ring, makes it a versatile building block in the pharmaceutical, agrochemical, and materials science industries. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and experimental protocols related to this compound.

Physicochemical Properties

This compound is typically a light yellow to yellow solid. A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₆FNO₃ | [1] |

| Molecular Weight | 171.13 g/mol | [1] |

| Appearance | Light yellow solid | |

| Melting Point | 66-71 °C | |

| Boiling Point | 272 °C | |

| Density (predicted) | 1.321 ± 0.06 g/cm³ | |

| Solubility | Slightly soluble in chloroform and methanol. |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the methylation of 2-fluoro-5-nitrophenol.

Experimental Protocol: Methylation of 2-fluoro-5-nitrophenol

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

2-fluoro-5-nitrophenol

-

Iodomethane (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Petroleum ether

-

Sodium sulfate (Na₂SO₄)

-

Brine solution (saturated NaCl)

Procedure:

-

In a 5L four-necked flask, combine 2500 g of N,N-dimethylformamide (DMF), 500 g (3.20 mol) of 5-fluoro-2-nitrophenol, and 483 g (3.50 mol) of anhydrous potassium carbonate.

-

Heat the mixture to 60 °C.

-

Slowly add 424 g (3.36 mol) of dimethyl sulfate dropwise over a period of 2-3 hours.

-

After the addition is complete, raise the temperature to 90-100 °C and maintain the reaction for 5-6 hours. Monitor the reaction progress using gas chromatography (GC) until the 5-fluoro-2-nitrophenol content is below 0.5%.

-

Cool the reaction mixture to 50 °C to allow the precipitation of monomethyl potassium sulfate salt.

-

Filter the mixture and recover the DMF from the filtrate by decompression distillation. This will yield 2-nitro-5-fluoroanisole as a yellow oily liquid.

-

For purification, separate the layers and extract the aqueous layer with toluene.

-

Combine the organic layers and wash with water (1000 ml), followed by a brine solution (50 g NaCl in 500 ml water).

-

Dry the organic layer over sodium sulfate.

-

Distill off the solvent under vacuum.

-

Add 1000 ml of petroleum ether to the residue and cool the mixture to below 10°C, stirring for 30 minutes.

-

Filter the solid, wash with petroleum ether (200 ml), and dry at 50-60°C for 3-5 hours to obtain the purified product.[2]

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the methoxy protons and the three aromatic protons. The methoxy group protons would appear as a singlet, typically in the range of 3.8-4.0 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and fluoro groups and the electron-donating effect of the methoxy group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C-NO₂ stretching vibrations (typically around 1520 cm⁻¹ and 1350 cm⁻¹), C-O-C stretching of the anisole group (around 1250 cm⁻¹ and 1030 cm⁻¹), and C-F stretching (around 1200-1100 cm⁻¹). Aromatic C-H stretching and C=C bending vibrations would also be present.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 171. Fragmentation patterns would likely involve the loss of the nitro group (NO₂), the methoxy group (OCH₃), or a methyl radical (CH₃).

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis due to its reactive functional groups. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The fluorine atom can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various other functional groups.

Its primary applications are in the synthesis of:

-

Active Pharmaceutical Ingredients (APIs): The structural motifs present in this compound are found in a number of drug candidates.

-

Agrochemicals: It serves as a building block for the creation of novel pesticides and herbicides.

-

Specialty Chemicals and Materials: The unique electronic properties conferred by the fluoro and nitro groups make it useful in the development of dyes and other specialty materials.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always refer to the latest Safety Data Sheet (SDS) for complete and detailed safety information.

Logical Relationship of Properties, Synthesis, and Application

Caption: Interrelationship of this compound's core attributes.

References

Navigating the Solubility of 2-Fluoro-5-nitroanisole: A Technical Guide for Researchers

Introduction

2-Fluoro-5-nitroanisole is a key chemical intermediate widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules. Its unique structure, featuring a fluorinated and nitrated aromatic ring, provides a versatile scaffold for further chemical modifications. For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the available solubility information for this compound, details experimental protocols for its determination, and illustrates its role in synthetic pathways.

Chemical Identity and Physical Properties

There is some ambiguity in the literature and commercial listings regarding the CAS number for this compound. It is often cited with two different CAS numbers: 454-16-0 and 448-19-1 . Both numbers frequently refer to the same chemical structure and are associated with a range of synonyms. It is crucial for researchers to be aware of this discrepancy and to verify the identity of the compound through analytical methods regardless of the listed CAS number.

Synonyms: 5-Fluoro-2-nitroanisole, 4-Fluoro-3-methoxynitrobenzene, 1-Fluoro-2-methoxy-4-nitrobenzene.

Physical Properties:

-

Molecular Formula: C₇H₆FNO₃[1]

-

Molecular Weight: 171.13 g/mol [1]

-

Appearance: Light yellow solid or powder.

-

Melting Point: Approximately 66-71 °C.

-

Boiling Point: Approximately 272 °C at 760 mmHg.[2]

Solubility Profile

Quantitative solubility data for this compound in common organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions indicate a range of solubilities depending on the solvent's polarity and chemical nature. The following table summarizes the available qualitative and observational solubility information.

| Solvent | Polarity Index | Solubility | Notes |

| Chloroform (CHCl₃) | 4.1 | Slightly Soluble | - |

| Methanol (CH₃OH) | 5.1 | Slightly Soluble | - |

| Common Organic Solvents | - | Moderate | General description from literature. |

| N,N-Dimethylformamide (DMF) | 6.4 | Soluble | Used as a solvent in its synthesis, implying solubility. |

| Toluene | 2.4 | Soluble | Used as a solvent in its synthesis, implying solubility. |

It is strongly recommended that experimental verification of solubility be performed under the specific conditions of the intended application.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the quantitative solubility of this compound in an organic solvent using the equilibrium solubility method.

Materials and Equipment:

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours), ensuring constant agitation.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Dilute the clear filtrate with a known volume of the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Mandatory Visualizations

Logical Workflow for API Synthesis

This compound is a valuable starting material in multi-step syntheses of Active Pharmaceutical Ingredients. The following diagram illustrates a generalized workflow.

Caption: Generalized synthetic pathway from this compound to an API.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

While comprehensive quantitative data on the solubility of this compound in a wide range of organic solvents is limited in the public domain, its role as a crucial synthetic intermediate is well-established. The provided qualitative data and the detailed experimental protocol offer a solid foundation for researchers to determine its solubility for specific applications. A clear understanding of its solubility characteristics is essential for the successful design and execution of synthetic routes and for the development of robust and reproducible processes in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Fluoro-5-nitroanisole

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Fluoro-5-nitroanisole. Designed for researchers, scientists, and professionals in drug development, this document details the predicted spectral data, outlines a standard experimental protocol for data acquisition, and visualizes the molecular structure and analytical workflow.

Introduction

This compound (CAS No: 454-16-0) is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its substituted aromatic structure gives rise to a distinct NMR profile, which is crucial for structural verification and purity assessment. This guide interprets the predicted ¹H and ¹³C NMR spectra, providing a foundational reference for the characterization of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. Predictions are based on computational algorithms and provide a reliable estimation of experimental values. The spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

| Signal | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| 1 | H-6 | 7.95 | dd | J(H,H) = 9.2, J(H,F) = 5.1 | 1H |

| 2 | H-4 | 7.89 | ddd | J(H,H) = 9.2, J(H,H) = 3.0, J(H,F) = 3.0 | 1H |

| 3 | H-3 | 7.27 | dd | J(H,F) = 10.5, J(H,H) = 9.2 | 1H |

| 4 | -OCH₃ | 3.98 | s | - | 3H |

dd = doublet of doublets, ddd = doublet of doublet of doublets, s = singlet

Table 2: Predicted ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)

| Signal | Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| 1 | C-2 | 155.1 | d | ¹J(C,F) ≈ 250 |

| 2 | C-1 | 149.8 | d | ²J(C,F) ≈ 10 |

| 3 | C-5 | 142.0 | s | - |

| 4 | C-4 | 119.2 | d | ³J(C,F) ≈ 8 |

| 5 | C-6 | 118.0 | d | ³J(C,F) ≈ 25 |

| 6 | C-3 | 115.8 | d | ²J(C,F) ≈ 22 |

| 7 | -OCH₃ | 56.7 | q | - |

d = doublet, s = singlet, q = quartet (from attached protons in a coupled spectrum, singlet in a proton-decoupled spectrum)

Structural Assignment and Visualization

The structure of this compound with atom numbering for NMR assignments is presented below.

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound is provided below.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should contain 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

Instrument Setup and Data Acquisition

-

Insertion: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Experiment: Utilize a standard single-pulse experiment.

-

Parameters: Typical parameters include a pulse angle of 30-45°, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Experiment: Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

Parameters: Typical parameters include a pulse angle of 30°, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 128-1024) due to the low natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Phase the resulting spectrum and apply a baseline correction.

-

Calibration: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Analysis:

-

For ¹H NMR, integrate the signals to determine the relative number of protons.

-

Identify peak multiplicities and measure coupling constants (J) in Hz.

-

Experimental Workflow Visualization

The logical flow for NMR-based structural elucidation is outlined in the diagram below.

Conclusion

This guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectra of this compound, a key intermediate in chemical synthesis. The tabulated data, coupled with the standardized experimental protocol and workflow visualizations, serves as a practical resource for the structural characterization of this compound. While based on predictions, these data offer a robust framework for interpreting experimental results and ensuring compound identity and purity in a research and development setting.

The Mechanism of Nucleophilic Aromatic Substitution on 2-Fluoro-5-nitroanisole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a critical reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This guide provides a detailed examination of the SNAr mechanism as it pertains to 2-fluoro-5-nitroanisole, a versatile intermediate in the synthesis of pharmaceuticals and other high-value organic molecules. The presence of a strongly electron-withdrawing nitro group and the surprisingly effective fluoride leaving group makes this molecule an excellent substrate for investigating the principles of SNAr.

Core Mechanism: The Addition-Elimination Pathway

The nucleophilic aromatic substitution of this compound proceeds via a well-established two-step addition-elimination mechanism. This pathway is distinct from SN1 and SN2 reactions, as it involves an attack on an sp2-hybridized carbon within an aromatic system.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This initial step is typically the rate-determining step of the overall reaction. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex is crucial to the facility of the SNAr reaction.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second, faster step, the leaving group (in this case, the fluoride ion) is expelled, and the aromaticity of the ring is restored. This results in the formation of the final substituted product.

The general mechanism is depicted below:

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

The Role of Substituents

The substituents on the aromatic ring play a pivotal role in the feasibility and rate of SNAr reactions.

-

Electron-Withdrawing Groups (EWGs): The nitro group (-NO2) in this compound is a powerful electron-withdrawing group. Its presence is essential for the reaction to proceed at a reasonable rate. The nitro group stabilizes the negative charge of the Meisenheimer complex through resonance, particularly when it is positioned ortho or para to the leaving group. This stabilization lowers the activation energy of the rate-determining nucleophilic attack.

-

The Leaving Group: While fluoride is typically considered a poor leaving group in SN1 and SN2 reactions due to the strength of the carbon-fluorine bond, it is an excellent leaving group in SNAr. This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the C-F bond. The high electronegativity of fluorine inductively withdraws electron density from the aromatic ring, making the carbon atom attached to it more electrophilic and thus more susceptible to nucleophilic attack.

Experimental Protocols

Reaction with Amine Nucleophiles:

-

To a solution of this compound (1.0 eq) in an aprotic polar solvent such as DMF or DMSO, add the amine nucleophile (1.1-1.5 eq).

-

Add a base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 eq).

-

Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[1]

Reaction with Alkoxide Nucleophiles:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the corresponding alcohol (1.5 eq) in an anhydrous solvent like THF or DMF.

-

Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq) portion-wise at 0 °C to generate the alkoxide in situ.

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent and purify as described above.[1]

Quantitative Data

Specific kinetic data, such as rate constants and activation parameters for the SNAr of this compound, are not widely published. However, studies on analogous systems provide valuable insights. For instance, the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine has been studied in various aprotic solvents, demonstrating the influence of solvent polarity and the occurrence of base catalysis.

| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k2) (L mol⁻¹ s⁻¹) | Reference |

| Piperidine | Toluene | 25 | Data not available for this compound | [2] |

| Piperidine | Dioxane | 25 | Data not available for this compound | [2] |

| Piperidine | Acetonitrile | 25 | Data not available for this compound | [2] |

| Piperidine | Nitromethane | 25 | Data not available for this compound | [2] |

Note: The table above is illustrative of the type of data that would be collected in a kinetic study. Specific values for this compound are not available in the cited literature.

Visualization of the Reaction Pathway

The logical progression of the SNAr reaction can be visualized as a workflow.

References

- 1. Meisenheimer complex - Wikipedia [en.wikipedia.org]

- 2. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Fluoro-5-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-nitroanisole is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the unique substitution pattern on the aromatic ring, which features a strongly activating methoxy group, a deactivating ortho-, para-directing fluorine atom, and a strongly deactivating meta-directing nitro group. This guide provides a comprehensive analysis of the electrophilic substitution reactions of this compound, focusing on the prediction of regioselectivity, and offering detailed, albeit in some cases theoretical, experimental protocols. The information presented is grounded in the fundamental principles of electrophilic aromatic substitution and aims to serve as a valuable resource for professionals in organic synthesis and drug development.

Introduction to Electrophilic Substitution on this compound

Electrophilic aromatic substitution (EAS) is a cornerstone of organic chemistry, enabling the functionalization of aromatic rings.[1] The outcome of such reactions on a substituted benzene ring is governed by the electronic and steric properties of the existing substituents. In the case of this compound, the interplay between the methoxy (-OCH₃), fluoro (-F), and nitro (-NO₂) groups dictates the position of an incoming electrophile.

-

Methoxy Group (-OCH₃) at C1: This is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via a strong +R (resonance) effect.

-

Fluoro Group (-F) at C2: Halogens are generally deactivating due to their -I (inductive) effect, but they are ortho, para-directing because of their +R effect.

-

Nitro Group (-NO₂) at C5: This is a potent deactivating group and a meta-director, withdrawing electron density from the ring through both -I and -R effects.

Regioselectivity of Electrophilic Substitution

The directing effects of the three substituents on this compound are summarized below. The positions are numbered relative to the methoxy group.

-

-OCH₃ group (at C1): Directs to positions C2, C4, and C6.

-

-F group (at C2): Directs to positions C1, C3, and C5.

-

-NO₂ group (at C5): Directs to positions C1, C3, and C5.

When multiple substituents are present, the most powerfully activating group typically controls the regioselectivity. In this molecule, the methoxy group is the strongest activator. Therefore, incoming electrophiles are expected to substitute at the positions that are ortho or para to the methoxy group and are not already occupied. The C2 position is blocked by the fluorine atom. The C6 position is ortho to the methoxy group. The C4 position is para to the methoxy group.

Considering the combined effects:

-

Position C3: Meta to -OCH₃, ortho to -F, and ortho to -NO₂. This position is highly deactivated.

-

Position C4: Para to -OCH₃, meta to -F, and ortho to -NO₂. This position is strongly activated by the methoxy group.

-

Position C6: Ortho to -OCH₃, para to -F, and meta to -NO₂. This position is also activated by the methoxy group.

Between the C4 and C6 positions, the C4 position may be slightly favored due to reduced steric hindrance from the adjacent fluorine atom compared to the C6 position. However, without experimental data, a mixture of C4 and C6 substituted products should be anticipated. The dominant directing influence will be the methoxy group.

Predicted regioselectivity of electrophilic substitution on this compound.

Key Electrophilic Substitution Reactions and Protocols

While specific experimental data for electrophilic substitution reactions on this compound are scarce in the literature, the following sections provide protocols based on established methodologies for analogous compounds.

Nitration

Predicted Product: 2-Fluoro-1-methoxy-4,5-dinitrobenzene and/or 2-Fluoro-1-methoxy-3,4-dinitrobenzene.

Protocol (Hypothetical): This protocol is based on standard nitration procedures for deactivated aromatic compounds.[2][3]

-

Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 15 mL of concentrated sulfuric acid to 0°C in an ice-salt bath. Slowly add 5 mL of concentrated nitric acid while maintaining the temperature below 10°C.

-

Reaction: Dissolve this compound (1.71 g, 10 mmol) in 10 mL of concentrated sulfuric acid and cool the solution to 0°C. Add the pre-cooled nitrating mixture dropwise to the solution of the anisole derivative over 30 minutes, ensuring the temperature does not exceed 5°C.

-

Work-up: After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Halogenation (Bromination)

Predicted Product: 4-Bromo-2-fluoro-5-nitroanisole and/or 6-Bromo-2-fluoro-5-nitroanisole.

Protocol (Hypothetical): This protocol is adapted from standard procedures for the bromination of activated anisole derivatives.[4]

-

Reaction Setup: Dissolve this compound (1.71 g, 10 mmol) in 20 mL of a suitable solvent such as acetic acid or dichloromethane in a flask protected from light.

-

Addition of Bromine: In a dropping funnel, place a solution of bromine (1.60 g, 10 mmol) in 5 mL of the same solvent. Add the bromine solution dropwise to the stirred solution of the anisole derivative at room temperature. A catalytic amount of iron(III) bromide may be required if the reaction is slow.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

-

Isolation and Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization.

Sulfonation

Predicted Product: 3-Fluoro-4-methoxy-6-nitrobenzenesulfonic acid and/or 5-Fluoro-2-methoxy-4-nitrobenzenesulfonic acid.

Protocol: This protocol is adapted from a patented process for the sulfonation of nitroaromatic compounds.[5]

-

Adduct Formation: In a reaction vessel, place this compound (1.71 g, 10 mmol). Cool the vessel to below 40°C. Add at least one molar equivalent of gaseous sulfur trioxide at a rate that maintains the temperature below 40°C to form the adduct.

-

Rearrangement and Sulfonation: After the addition of sulfur trioxide is complete, heat the reaction mixture to at least 130°C to rearrange the adduct and complete the sulfonation.

-

Work-up and Isolation: Cool the reaction mixture and carefully quench by pouring it onto ice. The resulting sulfonic acid can be isolated as its sodium salt by adding a saturated solution of sodium chloride and filtering the precipitate.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not successful on aromatic rings bearing strongly deactivating groups like the nitro group.[6][7] The presence of the -NO₂ group significantly reduces the nucleophilicity of the benzene ring, making it unreactive towards the carbocation or acylium ion electrophiles generated in these reactions. Therefore, Friedel-Crafts alkylation and acylation of this compound are not expected to proceed under standard conditions.

Summary of Predicted Reactions and Products

The following table summarizes the predicted outcomes of electrophilic substitution reactions on this compound.

| Reaction Type | Reagents | Predicted Major Product(s) | Feasibility |

| Nitration | HNO₃ / H₂SO₄ | 2-Fluoro-1-methoxy-4,5-dinitrobenzene and/or 2-Fluoro-1-methoxy-3,4-dinitrobenzene | High |

| Halogenation | Br₂ / FeBr₃ | 4-Bromo-2-fluoro-5-nitroanisole and/or 6-Bromo-2-fluoro-5-nitroanisole | Moderate to High |

| Sulfonation | SO₃ / H₂SO₄ | 3-Fluoro-4-methoxy-6-nitrobenzenesulfonic acid and/or 5-Fluoro-2-methoxy-4-nitrobenzenesulfonic acid | High |

| Friedel-Crafts Alkylation | R-X / AlCl₃ | No reaction | Very Low / Unlikely |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | No reaction | Very Low / Unlikely |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for conducting an electrophilic aromatic substitution reaction on this compound, based on the hypothetical protocols provided.

General experimental workflow for electrophilic substitution.

Conclusion

The electrophilic substitution reactions of this compound are predicted to be governed primarily by the strong activating and ortho, para-directing effect of the methoxy group. This leads to the anticipated formation of products substituted at the C4 and C6 positions. While nitration and sulfonation are expected to proceed with high feasibility, and halogenation with moderate to high feasibility, Friedel-Crafts reactions are unlikely to be successful due to the strong deactivating influence of the nitro group. The provided protocols, though some are hypothetical, offer a solid starting point for experimental investigations into the reactivity of this important synthetic intermediate. Further experimental validation is necessary to confirm the precise product ratios and optimal reaction conditions.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. The Nitration and Sulfonation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. benchchem.com [benchchem.com]

- 4. backoffice.cedro.org.pe [backoffice.cedro.org.pe]

- 5. US3492342A - Sulfonation of nitro compounds - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Reactivity of the Nitro Group in 2-Fluoro-5-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-nitroanisole, a fluorinated aromatic compound, is a critical intermediate in the synthesis of a wide array of complex organic molecules. Its unique molecular structure, featuring a fluorine atom, a nitro group, and a methoxy group on a benzene ring, imparts distinct reactivity that is of significant interest in the pharmaceutical, agrochemical, and materials science industries. This technical guide provides a comprehensive overview of the reactivity centered on the nitro group of this compound, focusing on two primary transformations: nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, quantitative data, and visual representations of reaction pathways.

Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 454-16-0 |

| Molecular Formula | C₇H₆FNO₃ |

| Molecular Weight | 171.13 g/mol |

| Appearance | Light yellow solid |

| Melting Point | 66-71 °C |

| Purity | Often >98% |

Reactivity of the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

The aromatic ring of this compound is susceptible to nucleophilic aromatic substitution, a reaction facilitated by the presence of the strongly electron-withdrawing nitro group.[1] This group activates the ring towards attack by nucleophiles, particularly at the positions ortho and para to it. In the case of this compound, the fluorine atom is located ortho to the nitro group, making it a good leaving group in SNAr reactions.[2]

The general mechanism for the SNAr reaction involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The negative charge of this intermediate is delocalized, with the nitro group playing a key role in its stabilization. The subsequent elimination of the leaving group (fluoride ion) restores the aromaticity of the ring.[2]

Quantitative Data for SNAr Reactions

While specific kinetic data for this compound is not extensively available in the public domain, the reactivity trends for similar compounds are well-established. The rate of SNAr reactions is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. For instance, the reaction of 1,2,3,4,5-pentafluoro-6-nitrobenzene with sodium methoxide in methanol results in the substitution of the nitro group by a methoxy group, highlighting the activating effect of multiple electron-withdrawing fluorine atoms.[3]

Reactivity of the Nitro Group: Reduction to an Amine

The reduction of the nitro group in this compound to an amino group is a pivotal transformation, yielding 4-fluoro-3-methoxyaniline. This aniline derivative is a valuable building block in the synthesis of various pharmaceutical agents. The reduction can be achieved through several methods, with catalytic hydrogenation and metal-acid reductions being the most common.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups. Common catalysts include palladium on carbon (Pd/C) and Raney nickel.[4] This method is often preferred due to its high yields and cleaner reaction profiles.

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel [5]

-

Reactor Setup: In an autoclave, combine this compound (1 equivalent) and a suitable solvent such as methanol.

-

Catalyst Addition: Under a nitrogen atmosphere, add a slurry of Raney Nickel (e.g., 10% by weight of the substrate) in the same solvent to the reactor.

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to the desired pressure and stir the reaction mixture at a set temperature (e.g., 25-30°C) for a specified duration (e.g., 10-15 minutes, with monitoring).

-

Work-up: After the reaction is complete (as monitored by techniques like TLC or GC), carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.

-

Isolation: The filtrate is concentrated under reduced vacuum. The residue can be further purified, for instance, by adding petroleum ether to precipitate the product, which is then filtered and dried.

Quantitative Data for Catalytic Hydrogenation [5]

| Substrate | Catalyst | Solvent | Product | Yield |

| 4-fluoro-2-methoxy-1-nitrobenzene | Raney Ni | Methanol | 4-fluoro-2-methoxyaniline | 98.0% |

Note: This data is for a closely related isomer and serves as a representative example.

Metal-Acid Reduction

Reduction of the nitro group using a metal in an acidic medium is another common and effective method. A combination of iron powder and an acid like acetic acid or hydrochloric acid is frequently employed.[4] This method is often advantageous due to its cost-effectiveness.

Experimental Protocol: Iron/Acetic Acid Reduction

-

Reaction Setup: To a solution of this compound (1 equivalent) in a mixture of ethanol and acetic acid, slowly add iron powder (e.g., 3 equivalents).

-

Initiation: The reaction can be initiated by gentle heating or the addition of a small amount of concentrated hydrochloric acid, which can cause an exothermic reaction.

-

Reaction: The mixture is typically heated to reflux for a period of time (e.g., 20 minutes to 2 hours) until the reaction is complete.

-

Work-up: The reaction mixture is cooled and filtered to remove the iron salts. The filtrate is then concentrated.

-

Isolation: The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water, and the aqueous layer is basified (e.g., with NaOH) to a pH of 10. The organic layer is separated, washed with brine, dried over a drying agent (e.g., Na₂SO₄), and concentrated to yield the product.

Quantitative Data for Iron/Acid Reduction of a Related Compound [4]

| Substrate | Reducing System | Solvent | Product | Yield |

| 3-chloro-4-fluoronitrobenzene | Fe/HCl | Ethanol/Water | 3-chloro-4-fluoroaniline | 90-95% |

Spectroscopic Data of the Reduction Product

The successful reduction of this compound to 4-fluoro-3-methoxyaniline can be confirmed by various spectroscopic techniques.

Properties of 4-Fluoro-3-methoxyaniline

| Property | Value |

| CAS Number | 64465-53-8 |

| Molecular Formula | C₇H₈FNO |

| Molecular Weight | 141.15 g/mol |

| Appearance | White to gray to brown powder/crystal |

| Melting Point | 62.0 to 66.0 °C |

Applications in Drug Development

The functional groups of this compound and its derivatives are crucial in drug discovery. The fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the amino group, derived from the nitro group, serves as a key synthetic handle for further molecular elaboration. For example, 4-fluoro-2-methoxyaniline, an isomer of the reduction product of this compound, is used in the synthesis of 5-Hydroxytryptamine (5-HT3) receptor antagonists.[6]

Conclusion

This compound is a versatile chemical intermediate with a rich reactivity profile centered around its nitro group. The activation of the aromatic ring towards nucleophilic aromatic substitution and the facile reduction of the nitro group to an amine provide medicinal chemists and process chemists with powerful tools for the synthesis of complex molecular architectures. The choice of reaction conditions for the reduction of the nitro group allows for high yields and chemoselectivity, making this compound a valuable starting material in the development of new pharmaceuticals and other functional materials. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the unique reactivity of this compound.

References

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. brainly.com [brainly.com]

- 4. benchchem.com [benchchem.com]

- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 6. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

Methodological & Application

Synthesis of Pharmaceutical Intermediates from 2-Fluoro-5-nitroanisole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from 2-Fluoro-5-nitroanisole. This versatile building block is instrumental in the development of various therapeutic agents, particularly in oncology. The protocols outlined below focus on two principal transformations: the reduction of the nitro group to form 4-fluoro-3-methoxyaniline and the nucleophilic aromatic substitution (SNAr) of the fluorine atom. These intermediates are crucial for the synthesis of targeted therapies, including kinase inhibitors.

Core Applications and Synthetic Pathways

This compound serves as a linchpin in multi-step synthetic routes towards complex pharmaceutical ingredients. Its reactivity is primarily dictated by the electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic attack, and the fluorine atom, which is a good leaving group in SNAr reactions.[1] The nitro group can also be readily reduced to an amine, providing a handle for further functionalization.

A significant application of this intermediate is in the synthesis of 4-fluoro-2-methoxy-5-nitroaniline, a key component in the production of the epidermal growth factor receptor (EGFR) inhibitor, Osimertinib.[2][3] The general synthetic strategies involve either the reduction of a dinitro precursor or the nitration of a protected aniline.

The following diagram illustrates the key synthetic transformations of this compound and its derivatives into valuable pharmaceutical intermediates.

Caption: Key synthetic pathways from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-3-methoxyaniline via Catalytic Hydrogenation

This protocol details the reduction of the nitro group of this compound to an amine functionality using catalytic hydrogenation. This method is generally clean and efficient.

Reaction Scheme:

Caption: Reduction of this compound.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite)

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

-

Seal the vessel and purge with an inert gas (Nitrogen or Argon).

-

Introduce hydrogen gas to the desired pressure (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of filter aid to remove the catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude 4-Fluoro-3-methoxyaniline can be purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | This compound | - |

| Product | 4-Fluoro-3-methoxyaniline | [4] |

| Catalyst | 10% Pd/C | [5] |

| Solvent | Ethanol | - |

| Temperature | Room Temperature | - |

| Pressure | 1-5 MPa | [5] |

| Typical Yield | >95% | - |

| Purity | >98% | [4] |

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general procedure for the substitution of the fluorine atom in a this compound derivative with a primary or secondary amine. The electron-withdrawing nitro group is crucial for activating the ring towards nucleophilic attack.

Reaction Workflow:

Caption: Workflow for SNAr of this compound.

Materials:

-

This compound or a derivative

-

Primary or secondary amine (1.0-1.2 eq)

-

Aprotic polar solvent (e.g., DMF, DMSO, NMP)

-

Non-nucleophilic base (e.g., DIPEA, K₂CO₃, Cs₂CO₃)

-

Ethyl acetate

-

Brine solution

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent, add the amine (1.0-1.2 eq) and the base (1.5-2.0 eq).

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Quantitative Data Summary for a Representative SNAr Reaction:

| Parameter | Value | Reference |

| Substrate | 2,4-dichloro-N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine | [2] |

| Nucleophile | N,N,N'-trimethylethane-1,2-diamine | [2] |

| Solvent | DMA | [2] |

| Base | DIPEA | [2] |

| Temperature | 110 °C | [6] |

| Reaction Time | 6 hours | [6] |

| Yield | 98% | [6] |

Protocol 3: Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline from 4-Fluoro-2-methoxyaniline

This protocol outlines the nitration of N-acetyl-4-fluoro-2-methoxyaniline followed by deprotection to yield 4-fluoro-2-methoxy-5-nitroaniline, a key intermediate for Osimertinib.[3] The acetylation step is crucial to control the regioselectivity of the nitration.

Logical Relationship of Synthetic Steps:

Caption: Synthesis of an Osimertinib intermediate.

Procedure (Summarized from Patent Literature):

-

Acetylation: 4-Fluoro-2-methoxyaniline is treated with acetic anhydride in acetic acid to yield N-(4-fluoro-2-methoxyphenyl)acetamide.[3]

-

Nitration: The protected aniline is then nitrated using fuming nitric acid in sulfuric acid at low temperatures (0-5 °C) to produce N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.[3]

-

Hydrolysis: The acetyl group is removed by heating with hydrochloric acid in methanol to afford the final product, 4-fluoro-2-methoxy-5-nitroaniline.[7]

Quantitative Data for Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline:

| Step | Reagents | Solvent | Temperature | Yield | Reference |

| Acetylation | Acetic anhydride | Acetic acid | 90 °C | 83.13% | [3] |

| Nitration | Fuming nitric acid, Sulfuric acid | - | 0-5 °C | 78.30% | [3] |

| Hydrolysis | Hydrochloric acid | Methanol | Reflux | 73.55% | [7] |

Conclusion

This compound and its derivatives are highly valuable intermediates in pharmaceutical synthesis. The protocols provided herein offer robust methods for key transformations, enabling the synthesis of complex molecules for drug discovery and development. The strategic use of this building block, particularly in the synthesis of kinase inhibitors like Osimertinib, highlights its importance in modern medicinal chemistry. Researchers can adapt these protocols to their specific needs, facilitating the exploration of novel chemical space and the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 4. 4-Fluoro-3-methoxyaniline | 64465-53-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

Application Notes: The Strategic Role of 2-Fluoro-5-nitroanisole Derivatives in the Synthesis of Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicides

Introduction

2-Fluoro-5-nitroanisole and its close structural analogs, such as 2-fluoro-5-nitrophenol, are pivotal intermediates in the synthesis of high-value agrochemicals. The presence of the fluorine atom and the nitro group on the aromatic ring imparts unique reactivity, allowing for the construction of complex heterocyclic systems that form the core of modern herbicides. This document outlines the application of these building blocks in the synthesis of the commercial herbicide, Flumioxazin, a potent inhibitor of the protoporphyrinogen oxidase (PPO) enzyme, a critical component in the chlorophyll and heme biosynthesis pathway in plants.

Data Presentation

The following table summarizes the key transformation in the synthesis of Flumioxazin, starting from a derivative of 2-fluoro-5-nitrophenol. While specific yields for each step can vary based on process optimization, this table provides a general overview of the synthetic sequence.

| Step | Reaction | Key Reagents | Intermediate/Product | Typical Yield (%) |

| 1 | Etherification | 2-nitro-5-fluorophenol, Ethyl bromoacetate, K₂CO₃ | Ethyl 2-(5-fluoro-2-nitrophenoxy)acetate | >90 |

| 2 | Reductive Cyclization | Ethyl 2-(5-fluoro-2-nitrophenoxy)acetate, Fe/AcOH or H₂, Pd/C | 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one | High |

| 3 | Nitration | 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one, HNO₃/H₂SO₄ | 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one | Good |

| 4 | Reduction | 7-Fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one, Fe/AcOH or H₂, Pd/C | 6-Amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one | High |

| 5 | Condensation | 6-Amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, 3,4,5,6-Tetrahydrophthalic anhydride | Flumioxazin Precursor | Good |

| 6 | Alkynylation | Flumioxazin Precursor, Propargyl bromide | Flumioxazin | Good |

Experimental Protocols

The following protocols are representative of the synthesis of Flumioxazin, starting from 2-nitro-5-fluorophenol, a close derivative of this compound.

Protocol 1: Synthesis of Ethyl 2-(5-fluoro-2-nitrophenoxy)acetate

-

To a stirred solution of 2-nitro-5-fluorophenol in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate.

-

Add ethyl bromoacetate dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by TLC or GC.

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield ethyl 2-(5-fluoro-2-nitrophenoxy)acetate.

Protocol 2: Synthesis of 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one

-

Reductive Cyclization: Dissolve ethyl 2-(5-fluoro-2-nitrophenoxy)acetate in a solvent like acetic acid or ethanol. Add a reducing agent, such as iron powder or carry out catalytic hydrogenation using Pd/C. Heat the mixture to facilitate the reduction of the nitro group and subsequent intramolecular cyclization.

-

Work-up: After the reaction is complete, filter the mixture to remove the catalyst or iron salts. Concentrate the solvent to obtain the crude 7-fluoro-2H-1,4-benzoxazin-3(4H)-one.

-

Nitration: Carefully add the 7-fluoro-2H-1,4-benzoxazin-3(4H)-one to a mixture of nitric acid and sulfuric acid at a low temperature to introduce a nitro group at the 6-position.

-

Reduction: The resulting 7-fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one is then reduced to the corresponding amine, 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, using a reducing agent like iron in acetic acid.

Protocol 3: Synthesis of Flumioxazin

-

Condensation: React 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one with 3,4,5,6-tetrahydrophthalic anhydride in a suitable solvent, such as acetic acid, with heating to form the imide ring of the Flumioxazin precursor.

-

Alkynylation: The Flumioxazin precursor is then N-alkynylated using propargyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF) to yield the final product, Flumioxazin.

-

Purification: The final product is purified by recrystallization from a suitable solvent system.

Visualizations

The following diagrams illustrate the synthetic pathway to Flumioxazin and its mechanism of action.

Caption: Synthetic route to the herbicide Flumioxazin.

Caption: Flumioxazin inhibits PPO, leading to herbicidal effects.

The Versatility of 2-Fluoro-5-nitroanisole in Heterocyclic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Fluoro-5-nitroanisole is a versatile and highly valuable building block in organic synthesis, particularly for the construction of a diverse array of heterocyclic compounds. Its unique electronic properties, arising from the presence of a strongly electron-withdrawing nitro group and an activating methoxy group, render the fluorine atom highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity makes it an ideal starting material for the synthesis of various privileged scaffolds in medicinal chemistry, including phenothiazines, benzimidazoles, and benzoxazoles. These heterocyclic cores are present in numerous FDA-approved drugs and are of significant interest in drug discovery and development.

This document provides detailed application notes and experimental protocols for the synthesis of these key heterocyclic systems using this compound as a common precursor. The protocols are designed to be a practical resource for researchers in academic and industrial settings.

I. Synthesis of a Phenothiazine Scaffold

Phenothiazines are an important class of tricyclic heterocyclic compounds with a wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. The synthesis of a phenothiazine core from this compound proceeds via a two-step sequence: a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Logical Workflow for Phenothiazine Synthesis

Caption: Workflow for the synthesis of a phenothiazine derivative.

Experimental Protocol: Synthesis of 3-Methoxy-1-nitrophenothiazine

Step 1: Synthesis of 2-((4-Methoxy-2-nitrophenyl)amino)benzenethiol (SNAr Reaction)

This step involves the nucleophilic aromatic substitution of the fluorine atom in this compound by the amino group of 2-aminothiophenol.

| Parameter | Value |

| Reactants | This compound, 2-Aminothiophenol |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 100 °C |

| Reaction Time | 6 hours |

| Typical Yield | 85-95% |

Procedure:

-

To a stirred solution of 2-aminothiophenol (1.1 equivalents) in dry DMF, add potassium carbonate (2.0 equivalents).

-

Heat the mixture to 50 °C for 30 minutes.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Increase the temperature to 100 °C and maintain for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-